Lipophilicity (LogP) Tuning: 3-(Azetidin-1-yl)propan-1-ol Offers Intermediate Hydrophobicity Between Ethanol and Piperidine Analogs
The computed XLogP3 value of 3-(azetidin-1-yl)propan-1-ol is 0.1 [1], positioning it as an intermediate lipophilicity building block. In comparison, the shorter-chain 2-(azetidin-1-yl)ethanol exhibits a LogP of -0.3156 (more hydrophilic) , while the six-membered 3-(piperidin-1-yl)propan-1-ol shows a LogP of 0.410 (more lipophilic) [2]. The amine analog 3-(azetidin-1-yl)propan-1-amine presents a lower LogP of -0.0050 [3].
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | 2-(Azetidin-1-yl)ethanol: -0.3156; 3-(Piperidin-1-yl)propan-1-ol: 0.410; 3-(Azetidin-1-yl)propan-1-amine: -0.0050 |
| Quantified Difference | ΔLogP = 0.4156 vs. ethanol analog; ΔLogP = -0.31 vs. piperidine analog; ΔLogP = 0.105 vs. amine analog |
| Conditions | XLogP3 computational method (PubChem) or reported vendor data |
Why This Matters
LogP influences membrane permeability and aqueous solubility; the intermediate value of 3-(azetidin-1-yl)propan-1-ol may offer a balanced profile for applications where extremes of hydrophilicity or lipophilicity are suboptimal.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 20437689, 3-(Azetidin-1-yl)propan-1-ol. Retrieved April 20, 2026. View Source
- [2] Chembase. 3-(Piperidin-1-yl)propan-1-ol (CAS 104-58-5) Property Page. Retrieved April 20, 2026. View Source
- [3] Chembase. 3-(Azetidin-1-yl)propan-1-amine (CAS 54262-75-8) Property Page. Retrieved April 20, 2026. View Source
